molecular formula C10H10F3NO2 B1528747 2-Amino-3,3,3-trifluoro-2-(2-methylphenyl)propanoic acid CAS No. 1341434-25-0

2-Amino-3,3,3-trifluoro-2-(2-methylphenyl)propanoic acid

Cat. No. B1528747
CAS RN: 1341434-25-0
M. Wt: 233.19 g/mol
InChI Key: WSOMESBCWVRDIV-UHFFFAOYSA-N
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Description

“2-Amino-3,3,3-trifluoro-2-(2-methylphenyl)propanoic acid” is a chemical compound with the IUPAC name 3,3,3-trifluoro-2-methylalanine . It has a molecular weight of 157.09 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H6F3NO2/c1-3(8,2(9)10)4(5,6)7/h8H2,1H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Structural Study and Polymorphism

Research on amino alcohol salts with quinaldinate, including compounds similar to 2-Amino-3,3,3-trifluoro-2-(2-methylphenyl)propanoic acid, has provided insights into hydrogen bonding and polymorphism. This study emphasizes the importance of such compounds in understanding crystal structures and hydrogen bonding patterns, which are crucial for the development of new materials and pharmaceuticals (Podjed & Modec, 2022).

Advanced Synthesis Techniques

Innovations in synthesis techniques, such as the use of B(OCH2CF3)3 for the direct amidation of carboxylic acids with amines, highlight the role of trifluoromethylated compounds in facilitating efficient and low-racemization synthesis processes. This advancement is significant for producing amides, a foundational step in pharmaceutical and organic chemistry (Lanigan, Starkov, & Sheppard, 2013).

Sensing Applications

The development of aggregation-induced emission nanofibers, capable of dual sensing for aromatic amine and acid vapor, showcases the potential of trifluoromethylated compounds in environmental and safety monitoring. This application is particularly relevant for detecting hazardous substances in the air, leveraging the unique chemical properties of these compounds for sensitive and selective detection (Xue et al., 2017).

Medicinal Chemistry and Radiopharmaceuticals

The automated synthesis of radiopharmaceuticals, such as [11C]CS1P1 for PET imaging, involves trifluoromethylated compounds to study sphingosine-1 phosphate receptor 1 (S1P1). This work underlines the importance of such compounds in developing diagnostic tools and exploring new pathways for drug discovery (Luo et al., 2019).

Fluorinated Amino Acids in NMR

The synthesis of perfluoro-tert-butyl 4-hydroxyproline and its use in 19F NMR probes exemplifies the application of trifluoromethylated amino acids in biochemistry and structural biology. These compounds facilitate sensitive detection in NMR studies, contributing to our understanding of peptide and protein structures (Tressler & Zondlo, 2014).

Nanofiltration Membrane Development

Research into novel sulfonated thin-film composite nanofiltration membranes, incorporating trifluoromethylated compounds, demonstrates their utility in improving water flux and dye treatment efficiency. This application is crucial for environmental engineering and water treatment technologies, highlighting the role of these compounds in advancing membrane technology (Liu et al., 2012).

Safety and Hazards

This compound is associated with some safety hazards. It has been labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary measures are recommended, including avoiding dust formation and ensuring adequate ventilation .

properties

IUPAC Name

2-amino-3,3,3-trifluoro-2-(2-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-6-4-2-3-5-7(6)9(14,8(15)16)10(11,12)13/h2-5H,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOMESBCWVRDIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(=O)O)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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